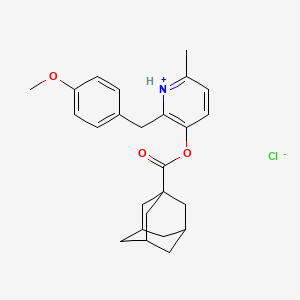
2-(4-methoxybenzyl)-6-methyl-3-pyridinyl 1-adamantanecarboxylate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-methoxybenzyl)-6-methyl-3-pyridinyl 1-adamantanecarboxylate hydrochloride is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of protein kinase C (PKC), a family of enzymes that play a crucial role in a variety of cellular processes.
作用機序
The mechanism of action of 2-(4-methoxybenzyl)-6-methyl-3-pyridinyl 1-adamantanecarboxylate hydrochloride involves the inhibition of 2-(4-methoxybenzyl)-6-methyl-3-pyridinyl 1-adamantanecarboxylate hydrochloride activity. 2-(4-methoxybenzyl)-6-methyl-3-pyridinyl 1-adamantanecarboxylate hydrochloride is a family of enzymes that phosphorylate a wide range of cellular proteins, thereby regulating various cellular processes. The inhibition of 2-(4-methoxybenzyl)-6-methyl-3-pyridinyl 1-adamantanecarboxylate hydrochloride activity by 2-(4-methoxybenzyl)-6-methyl-3-pyridinyl 1-adamantanecarboxylate hydrochloride leads to the modulation of these cellular processes, which can have a wide range of biological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4-methoxybenzyl)-6-methyl-3-pyridinyl 1-adamantanecarboxylate hydrochloride depend on the specific cellular processes that are affected by the inhibition of 2-(4-methoxybenzyl)-6-methyl-3-pyridinyl 1-adamantanecarboxylate hydrochloride activity. It has been shown to have anti-proliferative and pro-apoptotic effects on cancer cells, which makes it a potential therapeutic agent for the treatment of cancer. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
The advantages of using 2-(4-methoxybenzyl)-6-methyl-3-pyridinyl 1-adamantanecarboxylate hydrochloride in lab experiments include its potent and selective inhibition of 2-(4-methoxybenzyl)-6-methyl-3-pyridinyl 1-adamantanecarboxylate hydrochloride activity, which makes it a valuable tool for studying the role of 2-(4-methoxybenzyl)-6-methyl-3-pyridinyl 1-adamantanecarboxylate hydrochloride in various cellular processes. However, its use in lab experiments is limited by its potential toxicity and the need for careful handling and disposal.
将来の方向性
There are several future directions for the research on 2-(4-methoxybenzyl)-6-methyl-3-pyridinyl 1-adamantanecarboxylate hydrochloride. One direction is to investigate its potential therapeutic applications in the treatment of cancer and neurodegenerative diseases. Another direction is to identify the specific cellular processes that are affected by the inhibition of 2-(4-methoxybenzyl)-6-methyl-3-pyridinyl 1-adamantanecarboxylate hydrochloride activity, which can lead to the identification of new therapeutic targets for the treatment of various diseases. Additionally, the development of new 2-(4-methoxybenzyl)-6-methyl-3-pyridinyl 1-adamantanecarboxylate hydrochloride inhibitors with improved potency, selectivity, and safety profiles is an important area of research.
合成法
The synthesis of 2-(4-methoxybenzyl)-6-methyl-3-pyridinyl 1-adamantanecarboxylate hydrochloride involves the reaction of 2-(4-methoxybenzyl)-6-methyl-3-pyridinol with 1-adamantanecarboxylic acid chloride in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization from a suitable solvent such as ethanol or methanol.
科学的研究の応用
2-(4-methoxybenzyl)-6-methyl-3-pyridinyl 1-adamantanecarboxylate hydrochloride has been used in a wide range of scientific research applications. It has been shown to inhibit the activity of 2-(4-methoxybenzyl)-6-methyl-3-pyridinyl 1-adamantanecarboxylate hydrochloride in vitro and in vivo, which makes it a valuable tool for studying the role of 2-(4-methoxybenzyl)-6-methyl-3-pyridinyl 1-adamantanecarboxylate hydrochloride in various cellular processes such as cell proliferation, differentiation, and apoptosis. It has also been used to investigate the mechanism of action of other 2-(4-methoxybenzyl)-6-methyl-3-pyridinyl 1-adamantanecarboxylate hydrochloride inhibitors and to identify potential therapeutic targets for the treatment of various diseases.
特性
IUPAC Name |
[2-[(4-methoxyphenyl)methyl]-6-methylpyridin-1-ium-3-yl] adamantane-1-carboxylate;chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29NO3.ClH/c1-16-3-8-23(22(26-16)12-17-4-6-21(28-2)7-5-17)29-24(27)25-13-18-9-19(14-25)11-20(10-18)15-25;/h3-8,18-20H,9-15H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMFWBTHBMHQFRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[NH+]C(=C(C=C1)OC(=O)C23CC4CC(C2)CC(C4)C3)CC5=CC=C(C=C5)OC.[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(1-Adamantylcarbonyl)oxy]-2-(4-methoxybenzyl)-6-methylpyridinium chloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

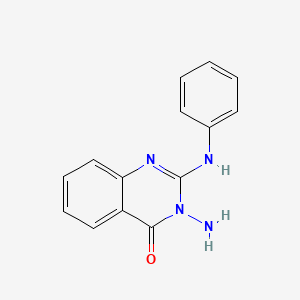
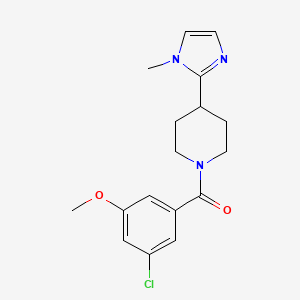
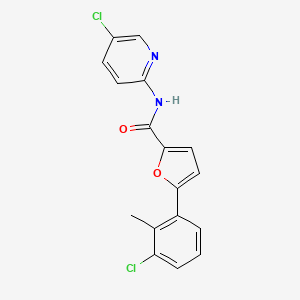
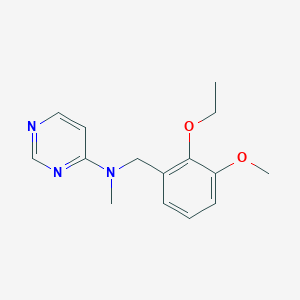
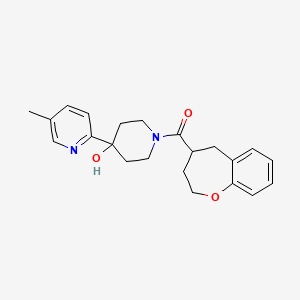
![4-chloro-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5680413.png)
![N-[1-(3-isoxazolyl)ethyl]-N,2-dimethyl-1-benzofuran-5-carboxamide](/img/structure/B5680423.png)
![2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-phenylacetamide](/img/structure/B5680438.png)
![3-({[4-(2-pyridinyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B5680450.png)
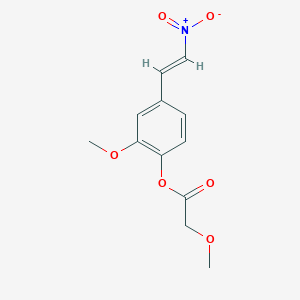
![N-{rel-(3R,4S)-4-cyclopropyl-1-[(3-methyl-2-thienyl)methyl]-3-pyrrolidinyl}-3-hydroxypropanamide hydrochloride](/img/structure/B5680458.png)

![2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}acetamide](/img/structure/B5680468.png)
![4-(ethylthio)-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B5680473.png)